molecular formula C12H13ClN4O3S B2443210 1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole CAS No. 2034358-82-0

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

Cat. No. B2443210
CAS RN: 2034358-82-0
M. Wt: 328.77
InChI Key: IDHLMHDFMLKUJE-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

There is no detailed molecular structure analysis available for this compound .

Scientific Research Applications

Anti-Tubercular Agents

Research has demonstrated the development of novel azetidinone derivatives, including triazole-incorporated analogues, for their anti-tubercular activity. These compounds were synthesized and evaluated against Mycobacterium tuberculosis H37Rv strain, showing significant activity. The study highlights the potential of azetidinone analogues, which share structural similarities with the specified compound, in treating tuberculosis (B. Thomas, D. George, & J. Harindran., 2014).

Synthesis of α-Amino Ketones

Another application involves the synthesis of α-amino ketones from terminal alkynes via rhodium-catalyzed denitrogenative hydration of N-sulfonyl-1,2,3-triazoles. This process achieves 1,2-aminohydroxylation of terminal alkynes, indicating the compound's utility in synthesizing valuable intermediates for organic synthesis (T. Miura, Tsuneaki Biyajima, T. Fujii, & M. Murakami, 2012).

Novel 1,2,3-Triazole Derivatives

Research on one-pot synthesis of sulfonyl-1H-1,2,3-triazolyl-thiomorpholine 1,1-dioxide derivatives explored their biological activity, showcasing the versatility of triazole derivatives in generating compounds with potential antibacterial and free radical scavenging activities (Rakesh Sreerama et al., 2020).

Azomethine Ylide and Cycloaddition Reactions

The use of 1-sulfonyl-1,2,3-triazole as a dipole in rhodium(II)-catalyzed cycloaddition reactions introduces a method for generating isolable azomethine ylide, enabling new avenues for organic synthesis and the development of complex molecules (E. Yoo, 2015).

Antimicrobial Activities

Chemical modification studies of sulfazecin led to the synthesis of azetidinone derivatives with enhanced antimicrobial activities against gram-negative bacteria, demonstrating the importance of such compounds in developing new antibiotics (S. Kishimoto et al., 1984).

properties

IUPAC Name

1-[1-(3-chloro-4-methoxyphenyl)sulfonylazetidin-3-yl]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClN4O3S/c1-20-12-3-2-10(6-11(12)13)21(18,19)16-7-9(8-16)17-5-4-14-15-17/h2-6,9H,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHLMHDFMLKUJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CC(C2)N3C=CN=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-((3-chloro-4-methoxyphenyl)sulfonyl)azetidin-3-yl)-1H-1,2,3-triazole

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